molecular formula C20H16ClFN2O3 B2802397 N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-77-7

N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2802397
M. Wt: 386.81
InChI Key: CANKUMKEXWHADB-UHFFFAOYSA-N
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Description



  • The compound is a derivative of 1,4-dihydropyridine, which is a class of organic compounds known for their diverse pharmacological properties.

  • The specific compound contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.





  • Synthesis Analysis



    • The compound can be synthesized through a series of reactions involving precursors.

    • The two precursors are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .

    • Under Hantzsch thiazole synthesis conditions, they react to yield the target compound.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C₁₈H₁₄ClFN₂O₂ .

    • It contains a 3-chloro-4-methylphenyl group, a 4-fluorobenzyl ether, and a 4-oxo-1,4-dihydropyridine-2-carboxamide moiety.

    • The structure can be visualized as a fused ring system with substituents.





  • Chemical Reactions Analysis



    • The compound’s chemical reactivity can be explored through its functional groups.

    • It may participate in various reactions such as nucleophilic substitutions, condensations, and cyclizations.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include melting point, solubility, and stability.

    • Its chemical properties relate to its reactivity, acidity, and basicity.




  • Scientific Research Applications

    Metabolism and Disposition Studies

    Studies on the metabolism and disposition of related compounds, such as potent HIV integrase inhibitors, have utilized techniques like 19F-NMR spectroscopy. These studies provide insights into the metabolic fate and excretion patterns of similar compounds, highlighting the importance of metabolism in the development of therapeutic agents (Monteagudo et al., 2007).

    Synthesis of Derivatives

    Research on the synthesis of derivatives shows the potential for creating selective kinase inhibitors, as demonstrated by the discovery of compounds with significant tumor stasis effects in preclinical models (Schroeder et al., 2009). Such studies underscore the versatility of pyridine carboxamide derivatives in medicinal chemistry.

    Crystal Structure Analysis

    The crystal structure analysis of related compounds provides fundamental insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their therapeutic potential. For instance, the analysis of raltegravir monohydrate, an HIV integrase inhibitor, reveals specific dihedral angles and hydrogen bonding patterns that contribute to its activity (Yamuna et al., 2013).

    Antimicrobial and Antituberculosis Activity

    Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in addressing infectious diseases (Mohammadpour, 2012). Such research highlights the therapeutic applications of pyridine carboxamide derivatives beyond their use in HIV treatment.

    Safety And Hazards



    • Safety data should be obtained from reliable sources.

    • Precautions should be taken during handling and storage.




  • Future Directions



    • Further research could explore its biological activity, potential applications, and derivatives.

    • Investigate its pharmacological effects and potential therapeutic uses.




    I’ll provide a more detailed analysis for each section. Let’s start with the description.


    properties

    IUPAC Name

    N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H16ClFN2O3/c1-12-2-7-15(8-16(12)21)24-20(26)17-9-18(25)19(10-23-17)27-11-13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,25)(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CANKUMKEXWHADB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H16ClFN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    386.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide

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